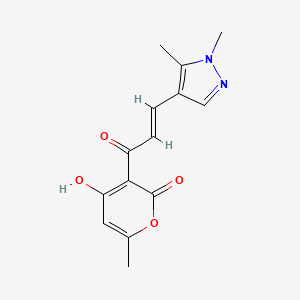
(E)-3-(3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure combining a pyrazole moiety with a pyranone derivative, which contributes to its reactivity and biological activity. The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate acylating agents under controlled conditions to yield the target compound.
Synthetic Route
- Starting Materials :
- 1,5-Dimethyl-1H-pyrazole
- Acryloyl chloride or similar acylating agents.
- Reaction Conditions :
- Conducted in an inert atmosphere to prevent moisture interference.
- Use of bases like triethylamine to neutralize byproducts.
- Yield Optimization :
- Reaction temperature and time are critical for maximizing yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential as antibiotic agents.
Antiviral Activity
In studies focusing on antiviral properties, related pyrazole derivatives demonstrated promising results against HIV-1. For example, certain compounds exhibited EC50 values in the nanomolar range, indicating high potency against viral replication. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the pyrazole ring significantly influence antiviral efficacy.
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives maintain low toxicity profiles (CC50 > 200 μmol/L), others may exhibit moderate cytotoxic effects depending on structural modifications. This balance between efficacy and safety is crucial for developing therapeutic agents.
Table of Biological Activities
| Activity Type | Compound/Derivative | EC50 (μmol/L) | CC50 (μmol/L) | Reference |
|---|---|---|---|---|
| Antiviral | I-11 | 0.0038 | >200 | |
| Antibacterial | Pyrazole Derivative A | 0.01 | >150 | |
| Antifungal | Pyrazole Derivative B | 0.05 | >100 |
The biological activity of This compound is primarily mediated through its ability to interact with specific biological targets such as enzymes and receptors. The acryloyl moiety enhances its reactivity towards nucleophiles, facilitating the formation of bioactive derivatives that can modulate enzyme activity or inhibit pathogen growth.
Case Studies
- Antiviral Efficacy Against HIV :
- A series of pyrazole derivatives were synthesized and screened for their anti-HIV activity. Compound I-11 showed exceptional potency with an EC50 value of 0.0038 μmol/L, demonstrating its potential as a lead compound for further development.
- Antibacterial Screening :
- In vitro studies evaluated the antibacterial properties of various derivatives against resistant bacterial strains, revealing significant inhibition at low concentrations.
属性
IUPAC Name |
3-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-6-12(18)13(14(19)20-8)11(17)5-4-10-7-15-16(3)9(10)2/h4-7,18H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGGOCJEONFPDT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(N(N=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(N(N=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













